N,N-Didemethylchlordimeform
Description
N,N-Didemethylchlordimeform is a demethylated derivative of Chlordimeform (N,N-Dimethyl-N'-(4-chloro-2-methylphenyl)formamidine), a formamidine-class acaricide and insecticide. The parent compound, Chlordimeform, features a formamidine backbone with two methyl groups attached to the nitrogen atoms and a 4-chloro-2-methylphenyl substituent . This compound arises from the metabolic removal of these methyl groups, resulting in a structure with reduced alkylation (molecular formula: C₈H₉ClN₂, compared to Chlordimeform’s C₁₀H₁₃ClN₂). This demethylation likely alters its physicochemical properties, such as polarity and solubility, and may influence its biological activity and environmental persistence.
Properties
CAS No. |
57151-04-9 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
N'-(4-chloro-2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C8H9ClN2/c1-6-4-7(9)2-3-8(6)11-5-10/h2-5H,1H3,(H2,10,11) |
InChI Key |
HWQBXXMKFMTAOC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N=CN |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN |
Other CAS No. |
57151-04-9 |
Synonyms |
DDCDM didemethylchlordimeform N,N-didemethylchlordimeform |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Formamidine derivatives share a common structural motif (R₁R₂N–C(=NH)–R₃) but differ in substituents, which dictate their chemical behavior and applications. Below is a detailed comparison of N,N-Didemethylchlordimeform with structurally related compounds:
Structural Analogs
Physicochemical Properties
Data Tables
Table 1: Structural Comparison of Formamidine Derivatives
| Compound | R₁ | R₂ | R₃ |
|---|---|---|---|
| This compound | H | H | 4-chloro-2-methylphenyl |
| Chlordimeform | CH₃ | CH₃ | 4-chloro-2-methylphenyl |
| N,N-Dimethylformamidine | CH₃ | CH₃ | H |
Table 2: Hazard Profiles
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